molecular formula C20H24N4O3S2 B2997174 N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide CAS No. 868213-76-7

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide

Cat. No.: B2997174
CAS No.: 868213-76-7
M. Wt: 432.56
InChI Key: REBLPAXURDUIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide is a benzothiazole-derived benzamide compound characterized by a butylsulfamoyl substituent at the 6-position of the benzothiazole ring and a dimethylamino group on the para-position of the benzamide moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the butyl chain) and electronic modulation via the dimethylamino group.

Properties

IUPAC Name

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-4-5-12-21-29(26,27)16-10-11-17-18(13-16)28-20(22-17)23-19(25)14-6-8-15(9-7-14)24(2)3/h6-11,13,21H,4-5,12H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBLPAXURDUIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Butylsulfamoyl Group: The butylsulfamoyl group can be introduced by reacting the benzothiazole intermediate with butylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with 4-(dimethylamino)benzoyl Chloride: The final step involves the coupling of the intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Alkylated benzothiazole derivatives.

Scientific Research Applications

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The butylsulfamoyl group in the target compound increases logP compared to dimethylsulfamoyl or methoxy analogues, suggesting enhanced membrane permeability .

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

  • The target compound’s butyl chain may reduce aqueous solubility compared to the pyrrolidinyl-dioxo analogue in , which has polar carbonyl groups .
  • Cyclopropane-containing derivatives () exhibit rigid conformations that could improve binding to sterically constrained enzyme pockets, a feature absent in the target compound .

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological data for the target compound were found in the provided evidence; inferences are drawn from structural analogues.
  • Contradictions : While highlights high molecular weight as a stability factor for dichloro-methoxy analogues, the target compound’s larger size (MW ~483.6) may conversely reduce diffusion rates in biological systems .

Biological Activity

N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(dimethylamino)benzamide is a synthetic compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C_{15}H_{18}N_{4}O_{2}S
  • Molecular Weight : 318.39 g/mol

This compound features a benzothiazole ring system, which is known for its diverse biological activities due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial cell wall synthesis. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including lung and breast cancer cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AntibacterialStaphylococcus aureus5.0
Escherichia coli8.5
AntitumorA549 (Lung Cancer)6.75
HCC827 (Lung Cancer)5.13
MCF-7 (Breast Cancer)7.20

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound demonstrated significant inhibition against multiple bacterial strains using broth microdilution methods, aligning with CLSI guidelines. The results indicated a promising potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Antitumor Activity

In a comparative study involving several benzothiazole derivatives, this compound was tested against three human lung cancer cell lines (A549, HCC827, NCI-H358). The compound showed a dose-dependent reduction in cell viability with IC50 values indicating moderate potency. The mechanism was further elucidated through apoptosis assays that confirmed the activation of caspases in treated cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.